REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:12][C:11](=O)[CH2:10][O:9][C:8]=2[CH:14]=1)([O-:3])=[O:2].B.C1COCC1.CO>C1COCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:12][CH2:11][CH2:10][O:9][C:8]=2[CH:14]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(OCC(N2)=O)C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.45 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting orange solution was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice-bath
|
Type
|
CONCENTRATION
|
Details
|
the reaction was then concentrated
|
Type
|
ADDITION
|
Details
|
A second portion of MeOH (20 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
At this time, the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
An orange solid was obtained
|
Type
|
CUSTOM
|
Details
|
after drying under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(OCCN2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |